2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrazine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common approach is the cyclocondensation of acetylenic ketones with hydrazines to form pyrazole intermediates . The pyrazole ring can then be functionalized with a bromo group through halogenation reactions. The azetidine ring is introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the pyrazole intermediate . Finally, the pyrazine ring is incorporated through a coupling reaction with a suitable pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole hydrides.
Substitution: Formation of azido-pyrazole derivatives.
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation. The pyrazole and pyrazine rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Shares the pyrazole ring with a bromo substituent.
1-Methyl-4-bromopyrazole: Another pyrazole derivative with similar structural features.
Imidazole Derivatives: Compounds like imidazole share similar heterocyclic structures and are used in various applications.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrazine is unique due to the combination of its three distinct rings (pyrazole, azetidine, and pyrazine) in a single molecule. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O/c13-10-3-16-18(8-10)7-9-5-17(6-9)12(19)11-4-14-1-2-15-11/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJFHSUSPIMNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.